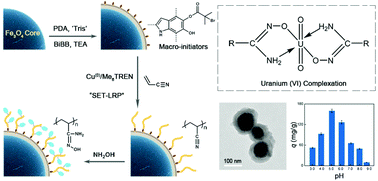Surface-initiated SET-LRP mediated by mussel-inspired polydopamine chemistry for controlled building of novel core–shell magnetic nanoparticles for highly-efficient uranium enrichment†
Polymer Chemistry Pub Date: 2016-03-07 DOI: 10.1039/C6PY00109B
Abstract
This study presents an effective and facile strategy by integrating surface-initiated single electron transfer living radical polymerization (SET-LRP) with mussel-inspired polydopamine (PDA) chemistry for controlled building of a novel class of core–shell magnetic nanoparticles (MNPs) for highly-efficient uranium enrichment. The strategy initially involves the deposition of a PDA encapsulation layer by spontaneous self-polymerization on the Fe3O4 core, which serves as a safety shell and provides an enabling platform for anchoring of 2-bromoisobutyryl bromide (BiBB) to form macro-initiators. Dense polyacrylonitrile (PAN) brushes are grown from the BiBB-attached PDA shell via SET-LRP using Cu(0)/Me6TREN as a catalytic/ligand system, followed by conversion to amidoxime (AO) functionalized polymer brushes. The core–shell Fe3O4@PDA@PAO MNPs exhibit favorable superparamagnetic characteristics and a fast response within 6 s under an applied magnetic field. Due to the strong binding ability of AO ligands, Fe3O4@PDA@PAO shows a remarkable adsorption capacity (qe = 162.5 mg g−1) toward uranyl ions under optimal pH conditions. A study on the adsorption kinetics suggests that the adsorption process might conform to the pseudo-second-order model. We conclude that the Fe3O4@PDA@PAO MNPs have the potential for effective enrichment and magnetic separation of uranium, and the integrative synthetic strategy combining the SET-LRP technique and PDA chemistry would bring extensive opportunities for versatile surface modification of nanomaterials for more demanding applications.

Recommended Literature
- [1] Combining intrinsic (blue) and exciplex (green and orange-red) emissions of the same material (OCT) in white organic light-emitting diodes to realize high color quality with a CRI of 97†
- [2] Advances in spinel Li4Ti5O12 anode materials for lithium-ion batteries
- [3] Multivariate statistical analysis methods in QSAR
- [4] Rational design of [e]-fusion induced high-performance DHP/CPD based photoswitches
- [5] Synthesis of five-membered aromatic heterocycles
- [6] Preparation and characterization of alginate/HACC/oyster shell powder biocomposite scaffolds for potential bone tissue engineering applications†
- [7] Modeling the electronic states and magnetic properties derived from the f1 configuration in lanthanocene and actinocene compounds†
- [8] Phosphate ion functionalized CoP nanowire arrays for efficient alkaline hydrogen evolution†
- [9] The Kabachnik–Fields reaction: synthetic potential and the problem of the mechanism
- [10] High-performance nanofibrous LaCoO3 perovskite cathode for solid oxide fuel cells fabricated via chemically assisted electrodeposition†

Journal Name:Polymer Chemistry
Research Products
-
CAS no.: 150517-85-4
-
CAS no.: 16733-90-7
-
CAS no.: 158346-21-5
-
CAS no.: 13497-61-5
-
CAS no.: 174735-02-5









